molecular formula C9H13F3O2 B13574767 1-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid

1-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid

Katalognummer: B13574767
Molekulargewicht: 210.19 g/mol
InChI-Schlüssel: BWDVRAXCTGNGPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C9H13F3O2. This compound is characterized by the presence of a trifluoroethyl group attached to a cyclohexane ring, which is further bonded to a carboxylic acid group. The trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications .

Vorbereitungsmethoden

The synthesis of 1-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with trifluoroethyl iodide in the presence of a strong base, followed by oxidation to form the carboxylic acid. Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

1-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.

Wissenschaftliche Forschungsanwendungen

1-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways. The trifluoroethyl group can influence the compound’s reactivity and binding affinity to various biological targets. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding .

Vergleich Mit ähnlichen Verbindungen

1-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C9H13F3O2

Molekulargewicht

210.19 g/mol

IUPAC-Name

1-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H13F3O2/c10-9(11,12)6-8(7(13)14)4-2-1-3-5-8/h1-6H2,(H,13,14)

InChI-Schlüssel

BWDVRAXCTGNGPN-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(CC(F)(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.